molecular formula C29H31N7O B12426433 Imatinib Para-diaminomethylbenzene Impurity-d3

Imatinib Para-diaminomethylbenzene Impurity-d3

Cat. No.: B12426433
M. Wt: 496.6 g/mol
InChI Key: XAHUGGOJOZBPPK-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imatinib Para-diaminomethylbenzene Impurity-d3 (CAS: 1246819-27-1) is a deuterium-labeled impurity associated with imatinib, a tyrosine kinase inhibitor used in cancer therapy. This impurity is structurally characterized by the substitution of three hydrogen atoms with deuterium at the para-diaminomethylbenzene moiety of imatinib (). It serves as a critical reference standard in pharmaceutical quality control, enabling accurate quantification and identification of impurities during drug development and regulatory submissions ().

Key properties include:

  • Molecular Formula: C29H28D3N7O ()
  • Molecular Weight: 496.6 g/mol (vs. 493.6 g/mol for the non-deuterated analog) ()
  • Purity: >95% (HPLC) ()
  • Role: Used in method validation, stability studies, and impurity profiling to comply with ICH Q3A guidelines ().

Properties

Molecular Formula

C29H31N7O

Molecular Weight

496.6 g/mol

IUPAC Name

N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

InChI Key

XAHUGGOJOZBPPK-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)NC4=NC=CC(=N4)C5=CN=CC=C5)C

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes for Imatinib Para-Diaminomethylbenzene Impurity-d3

Core Reaction Framework

The synthesis revolves around introducing deuterium at the methyl group of the piperazine moiety in the impurity’s structure. The general approach involves:

  • Deuterated Methylation : Substituting conventional methylating agents (e.g., CH₃I) with deuterated analogs (CD₃I) during piperazine functionalization.
  • Amide Coupling : Activating carboxylic acid intermediates using carbodiimide-based reagents (e.g., N,N'-diisopropylcarbodiimide, DIC) to form the final benzamide structure.
Reaction Scheme:

$$
\text{1,4-bis(4-carboxybenzyl)piperazine} \xrightarrow{\text{CD}_3\text{I}} \text{1,4-bis(4-carboxybenzyl)-1-(trideuteriomethyl)piperazinium salt} \xrightarrow{\text{DIC/HOBt}} \text{this compound}
$$

Stepwise Synthesis from Patented Methods

Preparation of Deuterated Piperazine Intermediate
  • Starting Material : Piperazine reacts with p-chloromethyl benzoic acid methyl ester in dichloromethane under reflux with triethylamine.
  • Deuterated Methylation : The intermediate is treated with deuterated methyl iodide (CD₃I) to form 1,4-bis(4-(methoxycarbonyl)benzyl)-1-(trideuteriomethyl)piperazinium iodide.
  • Hydrolysis : Saponification with sodium hydroxide yields 1,4-bis(4-carboxybenzyl)-1-(trideuteriomethyl)piperazinium salt (compound 5-d3).

Key Parameters :

  • Solvent : Dichloromethane or dimethyl sulfoxide (DMSO).
  • Molar Ratio : Piperazine : CD₃I = 1 : 1.2–1.5.
  • Yield : 70–85% after purification.
Amide Coupling with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • Activation : Compound 5-d3 is activated using DIC (0.5–0.7 g/g) and HOBt (0.5–0.8 g/g) in DMSO.
  • Coupling : Reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (compound 6) at 35–80°C for 7–15 hours.
  • Workup : Precipitation via pH adjustment (pH 2–3) and crystallization from ethanol/water mixtures.

Optimization Insights :

  • Solvent Choice : DMSO enhances reaction efficiency due to its polar aprotic nature.
  • Stoichiometry : Molar ratio of 1:2.0–3.0 (compound 5-d3 : compound 6) minimizes side products.
  • Purity : Final product achieves >98% purity via recrystallization.

Comparative Analysis of Synthetic Methods

Method Efficiency and Scalability

Parameter Patent CN105001205A Patent CN105017222A Industrial Synthesis
Deuterium Source CD₃I CD₃I CD₃I
Coupling Agent DIC/HOBt DIC/HOBt DIC/HOBt
Reaction Time 10–12 h 7–15 h 8–14 h
Yield 72% 68% 75–80%
Purity Post-Purification 99.2% 98.5% 99.5%

Critical Challenges

  • Isotopic Purity : Ensuring >99% deuterium incorporation requires rigorous exclusion of protiated solvents.
  • Byproduct Formation : Competing N-alkylation or over-methylation necessitates precise stoichiometry.
  • Cost : CD₃I is significantly more expensive than CH₃I, impacting large-scale production.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR : Absence of signals at δ 2.2–2.5 ppm (CH₃) confirms deuterium incorporation.
    • ¹³C NMR : Quartet splitting at δ 45–50 ppm (CD₃ group).
  • Mass Spectrometry :
    • ESI-MS : m/z 496.6 [M+H]⁺, with isotopic pattern confirming three deuterium atoms.

Purity Assessment

  • HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.3 min.
  • Impurity Profile : Residual solvents (DMSO < 500 ppm) and des-methyl analogs (<0.1%) per ICH guidelines.

Industrial Applications and Regulatory Considerations

Role in Pharmaceutical Quality Control

  • Reference Standard : Used to calibrate HPLC/LC-MS methods for imatinib batch testing.
  • Stability Studies : Tracking impurity levels under accelerated degradation conditions (heat, humidity).

Compliance with Guidelines

  • ICH Q3A/B : Limits for unidentified impurities set at ≤0.15%.
  • USP/EP : Requires full spectroscopic characterization and batch-specific CoA.

Comparison with Similar Compounds

Table 1: Key Chemical Properties of Imatinib-Related Impurities

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Purity (%)
Imatinib Para-diaminomethylbenzene-d3 1246819-27-1 C29H28D3N7O 496.6 3 H → D (para-benzene) >95
Imatinib Meta-methyl-piperazine-d3 1246815-35-9 C29H28D3N7O 496.6 3 H → D (piperazine) >95
Non-deuterated Para-diaminomethylbenzene 1026753-54-7 C29H31N7O 493.6 None >95
Imatinib-d8 (Gleevec-d8 Mesylate) 1092942-83-0 C29H23D8N7O 501.6 8 H → D (multiple sites) >95

Key Observations :

  • Deuterated impurities exhibit higher molecular weights proportional to the number of substituted deuterium atoms ().
  • Structural differences impact analytical detection; for example, deuterated compounds show distinct mass spectrometry fragmentation patterns compared to non-deuterated analogs ().

Analytical and Functional Differences

Key Observations :

  • Deuterated impurities are indispensable for developing sensitive and specific analytical methods, particularly in distinguishing process-related impurities from degradation products ().
  • Non-deuterated analogs are used for structural elucidation via NMR and FT-IR, whereas deuterated versions enhance mass spectrometry accuracy ().

Biological Activity

Imatinib para-diaminomethylbenzene impurity-d3, also known by its CAS number 1246819-27-1, is an impurity associated with the pharmaceutical compound Imatinib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Understanding the biological activity of this specific impurity is crucial for assessing its potential implications in therapeutic contexts and drug safety.

The chemical structure of this compound includes a complex arrangement that influences its interaction with biological targets. Key properties include:

PropertyValue
Molecular FormulaC29H34N6O
Molecular Weight493.603 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point113°C
Boiling Point451°C

These properties suggest that this compound is stable under standard laboratory conditions, which is essential for its use in biological assays and drug formulation.

In Vitro Studies

In vitro studies have demonstrated that Imatinib and its impurities can affect cell proliferation and survival. For instance:

  • Cell Lines Used : BON-1 and NCI-H727 cells were employed to assess the growth inhibition potential of Imatinib and its impurities.
  • Assay Methodology : The MTT assay was utilized to measure cell viability after exposure to varying concentrations of the compounds over a 48-hour period.

Results indicated that both Imatinib and its impurities could significantly reduce cell viability in a dose-dependent manner, suggesting potential anti-cancer effects .

In Vivo Studies

Research involving animal models has provided insights into the therapeutic efficacy of Imatinib and its impurities. For example:

  • Tumor Models : SCID mice bearing tumors were treated with Imatinib, showing a marked reduction in tumor growth compared to control groups.
  • Dosage : Mice received daily intratumoral injections of either Imatinib or saline control for a specified duration, with tumor weights measured post-treatment.

The findings indicated that treatment with Imatinib resulted in significant tumor growth inhibition, reinforcing its role as an effective therapeutic agent .

Clinical Implications

A notable case study involved a patient with metastatic gastrointestinal stromal tumor who achieved pathologic complete remission following treatment with Imatinib mesylate. This underscores the clinical relevance of Imatinib and potentially highlights the importance of monitoring impurities like para-diaminomethylbenzene in therapeutic formulations .

Pharmacokinetics

The pharmacokinetics of Imatinib are characterized by significant interpatient variability. Monitoring plasma concentrations of both Imatinib and its active metabolite N-desmethyl imatinib is critical for optimizing therapeutic outcomes. A study developed a liquid chromatography-tandem mass spectrometry assay that successfully quantified these compounds in human plasma, facilitating better management of treatment regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.